Hypersensitivity Pharmacovigilance Signal: FAERS Disproportionality Analysis (Iopamidol vs. Six Nonionic ICMs)
In a FAERS database analysis covering January 2015–January 2023 (35,357 adverse reaction reports, 6,181 hypersensitivity events), a statistically significant pharmacovigilance (PV) signal for hypersensitivity reactions was detected for iohexol, ioversol, iopromide, iomeprol, iobitridol, and iodixanol, but not for iopamidol [1]. The absence of a disproportionality signal indicates that the observed-to-expected reporting ratio for hypersensitivity adverse events with iopamidol did not exceed the statistical threshold, unlike all six comparator nonionic ICMs.
| Evidence Dimension | Hypersensitivity pharmacovigilance disproportionality signal (FAERS 2015–2023) |
|---|---|
| Target Compound Data | No hypersensitivity PV signal detected |
| Comparator Or Baseline | Iohexol, ioversol, iopromide, iomeprol, iobitridol, iodixanol: Hypersensitivity PV signals all detected (positive disproportionality) |
| Quantified Difference | Iopamidol was the only agent among 7 nonionic ICMs for which no hypersensitivity PV signal was identified |
| Conditions | FAERS database retrospective disproportionality analysis; 35,357 total adverse reaction reports, 6,181 hypersensitivity events; STATA 17.0 MP statistical analysis |
Why This Matters
When selecting a formulary-preferred contrast agent, the absence of a real-world hypersensitivity safety signal versus six alternatives is a data-driven argument for prioritising iopamidol in institutions aiming to minimise hypersensitivity adverse event burden.
- [1] Long J, Yi Y, Zhang Y, Li X. Hypersensitivity Reactions Induced by Iodinated Contrast Media in Radiological Diagnosis: A Disproportionality Analysis Based on the FAERS Database. Curr Med Imaging. 2024;20:e15734056306358. PMID: 39051585. View Source
